molecular formula C8H11NO2S B1336841 N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine CAS No. 859851-03-9

N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine

Cat. No. B1336841
M. Wt: 185.25 g/mol
InChI Key: OKANPAKWXRYBAJ-UHFFFAOYSA-N
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Description

“2,3-Dihydrothieno[3,4-b][1,4]dioxine”, also known as “3,4-Ethylenedioxythiophene” or “EDOT”, is a compound with the molecular formula C6H6O2S . It is used in the synthesis of various polymers .


Molecular Structure Analysis

The structure of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” consists of three heterocyclic units that are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles .


Chemical Reactions Analysis

In a study, it was shown that the salt concentration of the electrolyte does not affect the quantity ϕ, which is therefore a material-specific property that can be explained in terms of entropy of mixing .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” is 142.18 g/mol . The compound forms a dihedral angle of 12.53 (6) with the benzene ring .

Scientific Research Applications

  • Field : Solid State Electrochemistry

    • Application : This compound is used in the synthesis of (3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole), an alternating polymer .
    • Method : The compound was electrocoated on a glassy carbon electrode (GCE) in various initial molar concentrations in 0.1 M lithium perchlorate (LiClO4)/acetonitrile (CH3CN) .
    • Results : The highest low-frequency capacitance value was obtained as CLF = 2.35 mF cm−2 for [EDOTVBCz]0 = 3.0 mM. Double-layer capacitance of the polymer/electrolyte system was calculated as Cdl = 2.78 mF cm−2 for [EDOTVBCz]0 = 1.0 and 3.0 mM .
  • Field : Organic Semiconductors

    • Application : Protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors .
    • Method : An organic semiconductor 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene is designed and synthesized .
    • Results : The paper does not provide specific results or outcomes obtained .
  • Field : Nanoparticle Synthesis

    • Application : 3,4-Ethylenedioxythiophene can be used as a reductant in a one-pot synthesis of gold nanoparticles .
    • Method : The compound is used in the reduction of HAuCl4 to produce gold nanoparticles .
    • Results : The paper does not provide specific results or outcomes obtained .
  • Field : Organic Synthesis

    • Application : 3,4-Ethylenedioxythiophene can be used as a starting material in palladium-catalyzed mono- and bis-arylation reactions .
    • Method : The compound is used in palladium-catalyzed reactions to produce arylated products .
    • Results : The paper does not provide specific results or outcomes obtained .
  • Field : Nanoparticle Synthesis

    • Application : 3,4-Ethylenedioxythiophene can be used as a reductant in a one-pot synthesis of gold nanoparticles .
    • Method : The compound is used in the reduction of HAuCl4 to produce gold nanoparticles .
    • Results : The paper does not provide specific results or outcomes obtained .
  • Field : Organic Synthesis

    • Application : 3,4-Ethylenedioxythiophene can be used as a starting material in palladium-catalyzed mono- and bis-arylation reactions .
    • Method : The compound is used in palladium-catalyzed reactions to produce arylated products .
    • Results : The paper does not provide specific results or outcomes obtained .

Safety And Hazards

While specific safety and hazard information for “N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine” is not available, similar compounds can cause severe skin burns and eye damage .

Future Directions

These types of compounds have profound consequences on device physics . They are excellent candidates for many applications like smart windows and data storage technologies . Therefore, future research may focus on improving their stability, switching properties, and optical contrasts .

properties

IUPAC Name

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANPAKWXRYBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CS1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428784
Record name N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine

CAS RN

859851-03-9
Record name N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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